3,4-Dimethyl-3'-methoxybenzophenone
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Overview
Description
3,4-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It is a benzophenone derivative commonly used in sunscreens and other personal care products due to its ability to absorb UVB and UVA rays, thereby protecting the skin from sun damage.
Preparation Methods
The synthesis of 3,4-Dimethyl-3’-methoxybenzophenone involves several steps. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
3,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Scientific Research Applications
3,4-Dimethyl-3’-methoxybenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3’-methoxybenzophenone involves the absorption of UV radiation, which prevents the radiation from penetrating the skin and causing damage. The compound absorbs UVB and UVA rays, converting the energy into less harmful forms such as heat. This protective effect is due to the presence of the benzophenone core, which is highly effective at absorbing UV radiation.
Comparison with Similar Compounds
3,4-Dimethyl-3’-methoxybenzophenone can be compared with other benzophenone derivatives such as:
4,4’-Dimethoxybenzophenone: This compound also absorbs UV radiation but has different substituents, which may affect its absorption spectrum and efficacy.
3,4-Dimethylbenzophenone: Similar in structure but lacks the methoxy group, which can influence its chemical reactivity and UV absorption properties.
These comparisons highlight the uniqueness of 3,4-Dimethyl-3’-methoxybenzophenone in terms of its specific substituents and their effects on its chemical and physical properties.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSOWSGGCBGAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640556 |
Source
|
Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-73-9 |
Source
|
Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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